

# Benchmarking the selectivity profile of AZ7550 against other kinase inhibitors

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## Compound of Interest

Compound Name: AZ7550

Cat. No.: B560540

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## Unveiling the Kinase Selectivity of AZ7550: A Comparative Analysis

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In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. This guide provides a comprehensive benchmarking of the kinase selectivity profile of **AZ7550**, an active metabolite of the third-generation EGFR inhibitor osimertinib (AZD9291), against a panel of established kinase inhibitors. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

## Executive Summary

**AZ7550**, a key metabolite of osimertinib, demonstrates a kinase selectivity profile that is broadly similar to its parent compound.<sup>[1]</sup> This guide presents a detailed comparison of **AZ7550**'s activity with first and second-generation EGFR inhibitors, namely Gefitinib, Erlotinib, and Afatinib. The data reveals that while **AZ7550** potently inhibits key EGFR mutants, it maintains a favorable selectivity profile across the broader human kinome, a critical attribute for minimizing off-target effects and associated toxicities.

## Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of **AZ7550** and comparator kinase inhibitors against on-target EGFR mutations and a selection of off-target kinases.

Table 1: On-Target Activity against EGFR Mutations

Compound	Target	Assay Type	IC50 (nM)	Reference
AZ7550	EGFR L858R/T790M	Biochemical	1	<a href="#">[2]</a>
EGFR ex19del	Biochemical	12	<a href="#">[2]</a>	
EGFR WT	Cellular (LoVo)	786	<a href="#">[3]</a>	
Osimertinib (AZD9291)	EGFR L858R/T790M	Biochemical	1	<a href="#">[2]</a>
EGFR ex19del	Biochemical	12	<a href="#">[2]</a>	
EGFR WT	Cellular (LoVo)	493.8	<a href="#">[2]</a>	
Gefitinib	EGFR WT	KINOMEScan	Kd = 3.3	<a href="#">[4]</a>
Erlotinib	EGFR WT	KINOMEScan	Kd = 1.3	<a href="#">[5]</a>
Afatinib	EGFR WT	Biochemical	IC50 = 0.5	<a href="#">[6]</a>
HER2	Biochemical	IC50 = 14	<a href="#">[6]</a>	
HER4	Biochemical	IC50 = 1	<a href="#">[6]</a>	

Table 2: Off-Target Kinase Selectivity Profile

Kinase	AZ7550 (IC50, nM)[3]	Osimertinib (AZD9291) (% Inhibition @ 1µM)[1]	Gefitinib (Kd, nM)[4]	Erlotinib (Kd, nM)[5]
ACK1	156	>60%	130	110
ALK	420	>60%	>10000	>10000
BLK	-	>60%	18	27
BRK	-	>60%	1.9	3.1
ErbB4	195	>60%	-	-
FLT3	302	-	430	340
IGF1R	1600	-	>10000	>10000
MLK1	88	>60%	23	28
MNK2	228	>60%	>10000	>10000

Note: Direct comparison of IC50 and Kd values should be made with caution as they are determined by different assay methodologies.

## Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation and replication of the presented data.

## Biochemical Kinase Inhibition Assays (IC50 Determination)

The half-maximal inhibitory concentration (IC50) values for **AZ7550** and other inhibitors were determined using biochemical assays that measure the phosphorylation of a substrate by the target kinase.

Principle: The assay quantifies the enzymatic activity of the kinase by measuring the amount of phosphorylated substrate produced. The inhibition of the kinase by the test compound leads to

a decrease in product formation.

#### General Protocol:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer.
- **Inhibitor Addition:** The test compound (e.g., **AZ7550**) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also included.
- **Reaction Initiation and Incubation:** The enzymatic reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- **Detection:** The amount of phosphorylated product is quantified. Common detection methods include:
  - **Radiometric assays:** Using radiolabeled ATP ( $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  or  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ ) and measuring the incorporation of the radiolabel into the substrate.
  - **Fluorescence-based assays:** Employing fluorescently labeled substrates or antibodies to detect the phosphorylated product. The Lanthascreen™ Eu Kinase Binding Assay is an example of a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
  - **Luminescence-based assays:** Measuring the amount of remaining ATP using a luciferase/luciferin system.
- **Data Analysis:** The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC<sub>50</sub> value is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

## KINOMEScan™ Selectivity Profiling

The KINOMEScan™ platform (DiscoverX) is a competition binding assay used to determine the dissociation constants (K<sub>d</sub>) of a compound against a large panel of kinases.

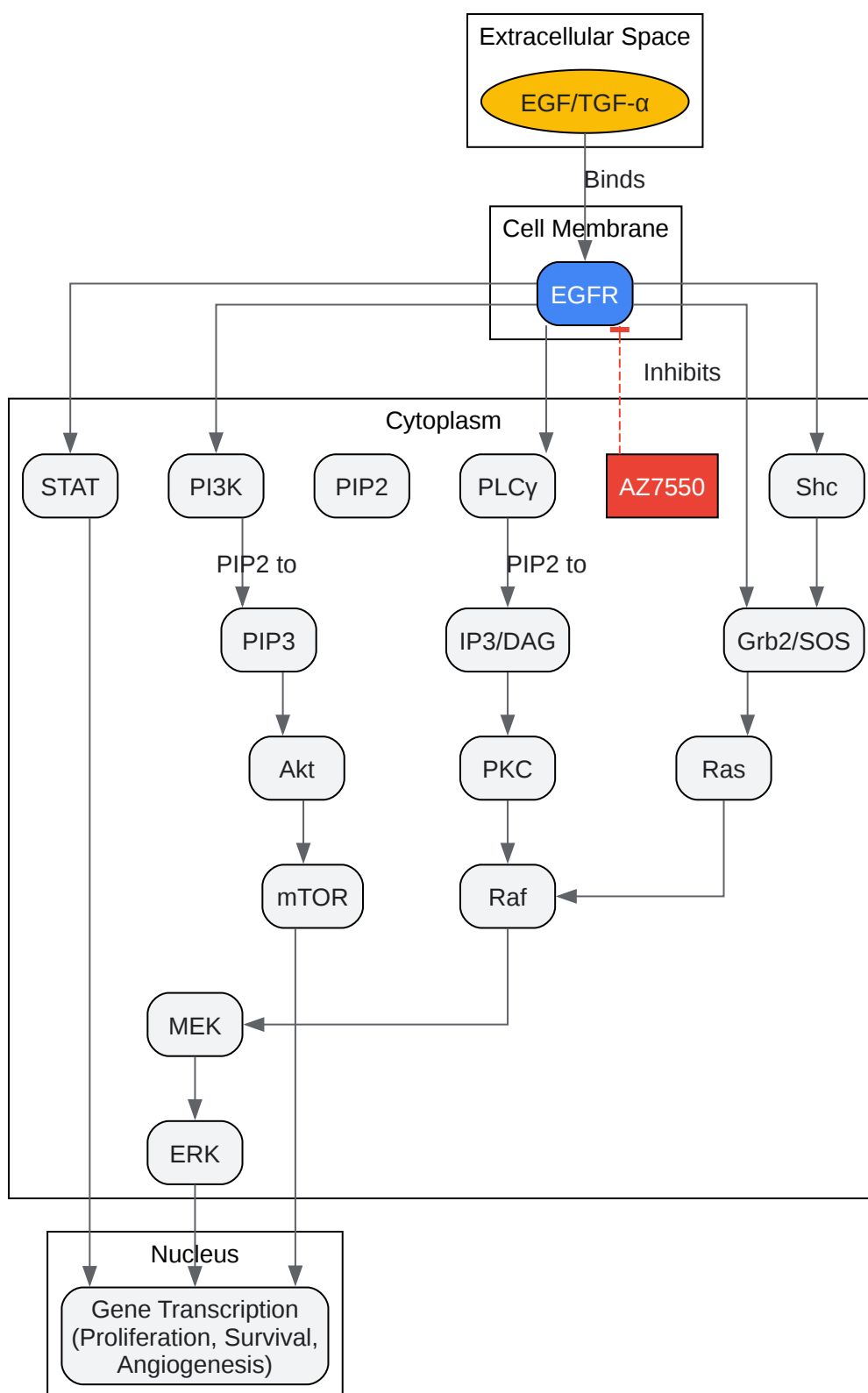
**Principle:** The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to

the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.

#### General Protocol:

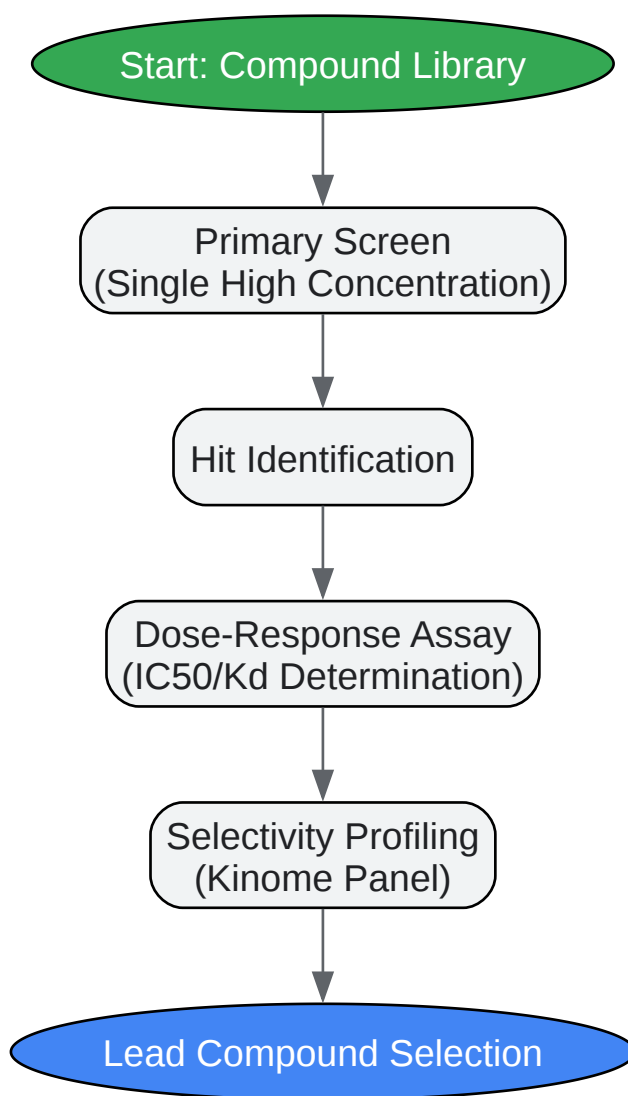
- **Assay Components:** The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.
- **Competition Binding:** The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
- **Quantification:** The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
- **Kd Determination:** To determine the dissociation constant ( $K_d$ ), the assay is performed with a range of concentrations of the test compound. The results are used to generate a binding curve, from which the  $K_d$  value is calculated.

## Mandatory Visualization



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Caption: Simplified EGFR signaling pathway and the inhibitory action of **AZ7550**.



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Caption: General experimental workflow for kinase inhibitor profiling.

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